Bis(10-carboxydecyl)disulfide (CAS: 23483-56-9), also commonly designated as 11,11'-dithiobis(undecanoic acid), is a high-purity, homobifunctional dialkyl disulfide primarily utilized for the fabrication of highly ordered self-assembled monolayers (SAMs) on gold and other noble metal surfaces[1]. Featuring twin 10-carbon alkyl chains, the molecule leverages strong intermolecular van der Waals forces to drive the formation of dense, crystalline monolayers that are functionally terminated with carboxylic acid groups. These terminal carboxylates serve as universal anchoring points for downstream bioconjugation via standard EDC/NHS coupling chemistries. In industrial and advanced laboratory settings, this disulfide is prized for its ambient stability as a solid (>99% purity) and its ability to undergo clean S-S bond cleavage upon chemisorption, yielding a predictable, defect-minimizing thiolate interface without the handling complexities associated with free thiols [2].
When procuring precursors for carboxyl-terminated SAMs, buyers frequently default to the generic thiol equivalent, 11-mercaptoundecanoic acid (11-MUA). While 11-MUA theoretically yields the identical chemisorbed thiolate species on gold, it is highly susceptible to auto-oxidation in both ambient air and standard deposition solvents (like ethanol), spontaneously forming a heterogeneous mixture of disulfides, sulfinates, and sulfonates [1]. This uncontrolled in situ oxidation leads to unpredictable deposition kinetics, the formation of physisorbed aggregates, and a dramatic increase in surface roughness—often degrading the monolayer's barrier properties and reproducibility. Substituting with shorter-chain disulfides (e.g., 4,4'-dithiodibutyric acid) avoids the oxidation issue but sacrifices the critical van der Waals chain-chain interactions required for a densely packed, pinhole-free monolayer [2]. Bis(10-carboxydecyl)disulfide eliminates these failure modes by providing a pre-oxidized, highly stable C10-chain precursor that guarantees consistent packing density, sub-nanometer surface roughness, and extended shelf-life without requiring rigorous inert-atmosphere handling.
A critical procurement metric for SAM precursors is the consistency of the resulting surface topography, especially at varying deposition concentrations. Free thiols like 11-MUA undergo rapid oxidation in solution, leading to the co-deposition of oxidized aggregates. AFM measurements demonstrate that while 11-MUA SAMs exhibit a baseline roughness of ~0.9 nm at low concentrations (10 mM), this roughness degrades drastically to 4.1 nm at higher concentrations (160 mM) due to uncontrolled disulfide/sulfonate formation[1]. In contrast, stable disulfide precursors maintain a highly reproducible, sub-nanometer surface roughness (≤0.7 nm) across the entire concentration gradient, as the molecule is immune to further auto-oxidation in the deposition bath[1].
| Evidence Dimension | Monolayer surface roughness at high precursor concentration (160 mM) |
| Target Compound Data | ≤0.7 nm (stable disulfide behavior) |
| Comparator Or Baseline | 4.1 nm (11-MUA thiol) |
| Quantified Difference | 83% reduction in surface roughness at high concentrations |
| Conditions | Gold substrate, ethanol solvent, 24-hour deposition, AFM characterization |
Eliminating concentration-dependent roughness ensures batch-to-batch reproducibility in biosensor manufacturing, preventing baseline drift and non-specific binding.
For advanced surface functionalization, carboxylic acids must be activated. Standard EDC/NHS activation of thiols in solution is prone to cross-reactivity and rapid hydrolysis. Bis(10-carboxydecyl)disulfide can be quantitatively converted into 11,11'-dithiobis(undecanoic acid fluoride), an exceptionally stable intermediate. This bis(acid fluoride) achieves >95% purity and can be stored under argon for several months without significant degradation [1]. When applied to gold surfaces, it reacts cleanly with primary amines to form amides at high yields without requiring any added base or catalyst, a feat difficult to achieve with thiol-based acid fluorides which can self-condense or oxidize during storage [1].
| Evidence Dimension | Activated intermediate shelf-life and coupling efficiency |
| Target Compound Data | Stable for several months; >95% coupling yield without base |
| Comparator Or Baseline | EDC/NHS activated thiols (hydrolyze in hours; require immediate use) |
| Quantified Difference | Orders of magnitude increase in activated precursor shelf-life |
| Conditions | Acid fluoride conversion via cyanuric fluoride, stored at -20°C, amine coupling on gold SAM |
Allows manufacturers to stockpile pre-activated SAM precursors for scalable, on-demand combinatorial functionalization without relying on unstable EDC/NHS chemistry.
Developing mixed-charge or multifunctional nanoparticles often requires asymmetric ligands (e.g., one functional arm and one anchoring arm). Attempting to synthesize these using free thiols results in rapid scrambling and oxidative dimerization, leading to poor yields of the desired asymmetric product. Bis(10-carboxydecyl)disulfide serves as an ideal homobifunctional baseline for controlled mono-derivatization or disulfide exchange. It has been successfully utilized to synthesize asymmetric alkane disulfides (e.g., fluorescein-terminated on one side, carboxyl-terminated on the other) which are then loaded onto mixed-charge gold nanoparticles[1]. The inherent stability of the disulfide bond during the conjugation steps ensures high-fidelity ligand synthesis prior to nanoparticle assembly.
| Evidence Dimension | Suitability for asymmetric ligand synthesis |
| Target Compound Data | Supports controlled mono-derivatization and stable asymmetric disulfide isolation |
| Comparator Or Baseline | Free thiols (rapid auto-oxidation and scrambling prevent isolation) |
| Quantified Difference | Enables isolation of stable asymmetric precursors impossible with free thiols |
| Conditions | Synthesis of FL-C10-SS-C10-COOH for mixed-charge nanocarrier assembly |
Provides a reliable, scalable synthetic route for producing complex, multifunctional surface ligands required in advanced nanomedicine and targeted diagnostics.
Because Bis(10-carboxydecyl)disulfide eliminates the concentration-dependent surface roughness and pinhole defects caused by thiol auto-oxidation, it is the premier choice for fabricating the foundational SAM layer in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) biosensors. The stable, sub-nanometer roughness ensures a uniform density of carboxylic acid groups, leading to highly reproducible downstream antibody immobilization and minimizing baseline drift during diagnostic assays [1].
Leveraging its ability to be converted into ultra-stable acid fluoride intermediates, this compound is ideal for the scalable manufacturing of functionalized microarrays. Manufacturers can coat gold slides with the acid-fluoride derivative and store them for months. These pre-activated surfaces can then be exposed to various primary amines (peptides, oligonucleotides, or small molecules) without the need for unstable EDC/NHS reagents, streamlining the production of high-density combinatorial screening platforms [2].
In nanomedicine, the compound serves as a critical structural precursor for synthesizing asymmetric disulfide ligands. By mono-derivatizing the disulfide with a targeting moiety or fluorophore, researchers can create stable, multifunctional ligands that self-assemble onto mixed-charge gold nanoparticles. This approach has been successfully used to engineer nanocarriers that selectively deliver noncovalently bound cargos to specific organelles, such as mitochondria, utilizing intracellular disulfide exchange mechanisms[3].
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